molecular formula C₂₁H₁₈F₃NO₅S₂ B1144422 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid CAS No. 1206891-27-1

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid

Cat. No.: B1144422
CAS No.: 1206891-27-1
M. Wt: 485.5
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Description

This compound, 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a primary bile acid sensor. Activation of FXR by this agonist regulates key genes involved in bile acid synthesis, transport, and metabolism, making it an essential pharmacological tool for investigating cholestatic and metabolic disorders . Its primary research value lies in probing the FXR pathway's role in maintaining metabolic homeostasis, with applications spanning the study of non-alcoholic steatohepatitis (NASH), primary biliary cholangitis, and other liver diseases . Researchers utilize this compound to elucidate mechanisms governing glucose and lipid metabolism, intestinal barrier function, and the interplay between the gut microbiome and host physiology. By modulating FXR activity, it provides critical insights into potential therapeutic strategies for a spectrum of conditions where bile acid signaling is dysregulated.

Properties

IUPAC Name

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO5S2/c1-12-9-16(7-8-17(12)30-10-19(26)27)32(28,29)11-18-13(2)25-20(31-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSAXXBOZZGAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Halogenation of 2-Methylphenol

Objective : Introduce halogen (Br/I) at the para position of 2-methylphenol.

Reaction Conditions :

  • Substrate : 2-Methylphenol (ortho-methyl phenol).

  • Halogenation Agents : Bromine with potassium iodide or iodine.

  • Oxidants : Potassium peroxymonosulfate, peracetic acid, or hydrogen peroxide.

  • Catalysts : Acetylacetone or oxalic acid.

  • Solvents : tert-Butanol, acetonitrile, or methanol.

Mechanism : Electrophilic aromatic substitution facilitated by in-situ generation of hypobromous acid (HOBr) or hypoiodous acid (HOI). The methyl group directs para-halogenation.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Molar Ratio (Phenol:Halogen:Oxidant)1:1.3:1.3Maximizes para-selectivity (≥95%)
Temperature25–30°CPrevents overhalogenation
Catalyst Loading5 mol% acetylacetoneAccelerates reaction by 40%

Outcome : 4-Bromo-2-methylphenol or 4-iodo-2-methylphenol with 83–91% yield.

Step 2: Alkylation with Chloro/Bromoacetic Acid tert-Butyl Ester

Objective : Attach the tert-butoxyacetic acid moiety via nucleophilic aromatic substitution.

Reaction Conditions :

  • Substrate : 4-Halo-2-methylphenol.

  • Alkylating Agent : Chloroacetic acid tert-butyl ester or bromoacetic acid tert-butyl ester.

  • Base : Sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide (t-BuOK).

  • Solvents : Tetrahydrofuran (THF), acetone, or ethanol.

Mechanism : Deprotonation of phenol by base generates a phenoxide ion, which displaces chloride/bromide from the alkylating agent.

Optimization Data :

BaseSolventTemperatureYield (%)
NaH (1.3 eq)THF0–25°C83
K2CO3 (2 eq)Acetone30°C73
t-BuOK (1.3 eq)Ethanol10–35°C76

Outcome : (4-Bromo/iodo-2-methylphenoxy)-tert-butyl acetate (Purity: 98.1–98.7%).

Step 3: Grignard Exchange and Thiolation

Objective : Substitute halogen with methylthio group via organometallic intermediates.

Reaction Conditions :

  • Substrate : (4-Bromo/iodo-2-methylphenoxy)-tert-butyl acetate.

  • Grignard Reagent : Isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl complex.

  • Sulfur Source : Elemental sulfur (S8).

  • Thiazole Bromide : 5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole.

Mechanism :

  • Halogen-metal exchange forms aryl magnesium species.

  • Reaction with sulfur yields thiolate intermediate.

  • Alkylation with thiazole bromide installs methylthio group.

Optimization Data :

Grignard ReagentTemperatureConversion (%)
i-PrMgCl (2M in THF)-10–5°C>99
i-PrMgCl·LiCl (2M in 2-MeTHF)-10–5°C91.7

Outcome : 2-[2-Methyl-4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]thio]phenoxy]acetic acid tert-butyl ester (Yield: 76–83%).

Step 4: Oxidation to Sulfone and Hydrolysis

Objective : Oxidize thioether to sulfone and deprotect tert-butyl ester.

Reaction Conditions :

  • Oxidation : m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide with vanadium catalysts.

  • Hydrolysis : Aqueous hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Mechanism :

  • Oxidation : Electrophilic addition of peracid forms sulfoxide, then sulfone.

  • Hydrolysis : Acid-catalyzed cleavage of tert-butyl ester to carboxylic acid.

Optimization Data :

Oxidation AgentConditionsSulfone Yield (%)
mCPBA (2 eq)CH2Cl2, 0°C→25°C92
H2O2 (30%), VO(acac)2Ethanol, 50°C88

Outcome : 2-[2-Methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid (GW501516 sulfone) with ≥97% purity (HPLC).

Analytical Characterization and Quality Control

Structural Confirmation :

  • 1H NMR (CDCl3): δ 7.45–7.34 (d, 2H, Ar-H), 6.56–6.45 (dd, 1H, Ar-H), 4.78 (s, 1H, OCH2CO), 2.24 (s, 3H, CH3).

  • LC-MS : m/z 485.5 [M+H]+ (C21H18F3NO5S2).

Purity Assessment :

MethodConditionsPurity (%)
HPLCC18 column, 60% MeCN/H2O≥97.0
CHN/SElemental analysis≥97.0

Industrial-Scale Considerations

Catalyst Recycling :

  • Vanadium-based oxidation catalysts can be recovered via filtration (85% efficiency).
    Solvent Recovery :

  • THF and 2-methyltetrahydrofuran (2-MeTHF) are distilled and reused (≥90% recovery).
    Cost Drivers :

  • 5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole accounts for 62% of raw material costs .

Chemical Reactions Analysis

Types of Reactions: : 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid primarily undergoes oxidation reactions. The sulfur atom in the compound is oxidized to form the sulfone group. Other potential reactions include substitution and reduction, although these are less common .

Common Reagents and Conditions: : The oxidation of GW 501516 to its sulfone derivative typically involves reagents such as hydrogen peroxide, peracids, or other strong oxidizing agents. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products: : The primary product of the oxidation reaction is this compound. Other minor products may include partially oxidized intermediates, but these are usually removed during the purification process .

Scientific Research Applications

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential in treating metabolic disorders, particularly obesity and type 2 diabetes, by improving insulin sensitivity and promoting lipid metabolism .

Thiazole Derivatives in Cancer Treatment

Thiazole-containing compounds have been extensively studied for their anticancer properties. The thiazole moiety in this compound contributes to its cytotoxic effects against various cancer cell lines. Studies have shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in cancer treatment:

  • Study on Glioblastoma : A derivative similar to this compound demonstrated significant cytotoxicity against glioblastoma U251 cells, suggesting potential for brain cancer therapies .
  • Melanoma Research : Analogues with thiazole structures exhibited selective toxicity towards melanoma cells, indicating their potential as targeted cancer therapies .

Antimicrobial Activity

The sulfone derivative has shown promising antimicrobial activity, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the thiazole ring enhances its interaction with bacterial targets, leading to effective inhibition of bacterial growth .

Industrial Applications

Due to its antimicrobial properties, this compound could be explored for use in agricultural settings as a pesticide or fungicide, providing an alternative to traditional chemical agents that may have harmful environmental effects.

Mechanism of Action

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid exerts its effects by acting as a PPARδ agonist. PPARδ is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation and energy metabolism. By activating PPARδ, this compound enhances the oxidation of fatty acids in skeletal muscle and adipose tissue, leading to increased energy expenditure and improved lipid profiles .

Comparison with Similar Compounds

GW0742

GW0742 (4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy acetic acid) shares structural similarity with GW501516, differing by a fluorine substituent at the phenyl ring. Both compounds activate PPAR-δ, but GW0742 exhibits slightly reduced metabolic stability due to the electron-withdrawing fluorine group .

2-Methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoic Acid (2b)

This derivative replaces the acetic acid moiety with a bulkier propanoic acid group. Despite similar PPAR-δ activation, its steric hindrance reduces binding affinity compared to GW501516 .

Heterocyclic Analogues with Divergent Targets

Triazole Derivatives

Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the thiazole core with a triazole ring. These molecules often target kinases or inflammatory pathways rather than PPAR-δ, highlighting the importance of the thiazole heterocycle in GW501516’s specificity .

Thiazolidinone Derivatives

2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid () contains a thiazolidinone ring instead of thiazole. This structural shift redirects activity toward antioxidant pathways, demonstrating reduced PPAR-δ affinity .

Substituent-Modified Analogues

2-[2-[(5-Cyano-2-fluorophenyl)methylsulfanyl]-4-methyl-1,3-thiazol-5-yl]acetic Acid

This compound introduces a cyano group and fluorine at the phenyl ring.

Polymorphic Forms of GW501516

Polymorphs of GW501516 () exhibit identical chemical structures but differ in crystallinity, impacting bioavailability. For instance, Form I shows higher dissolution rates than Form II, critical for pharmaceutical formulations .

Biological Activity

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid (CAS: 317318-70-0) is a sulfone derivative of GW 501516, a compound initially explored for its potential in treating metabolic and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H18F3NO3S2
Molecular Weight453.51 g/mol
Purity98%
IUPAC Name2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic acid
SMILESCC1=CC(SCC2=C(C)N=C(C3=CC=C(C(F)(F)F)C=C3)S2)=CC=C1OCC(=O)O

The primary mechanism of action for this compound is as an agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). Activation of PPARδ enhances fatty acid oxidation and energy metabolism in skeletal muscle and adipose tissues, leading to improved lipid profiles and increased energy expenditure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those structurally related to our compound. For example, thiazole-bearing compounds have shown significant cytotoxicity against various cancer cell lines:

  • HepG-2 (Hepatocellular carcinoma) : Compounds derived from thiazole structures exhibited IC50 values as low as 1.61 µg/mL, indicating potent anticancer activity .

Anticonvulsant Activity

The thiazole moiety has been linked to anticonvulsant properties. In animal models, certain thiazole derivatives demonstrated effective seizure protection at doses significantly lower than standard treatments like ethosuximide . This suggests that the thiazole structure may enhance neuroprotective effects.

Metabolic Effects

As a derivative of GW 501516, this compound has been investigated for its role in metabolic regulation. Studies indicate that it may improve insulin sensitivity and lipid metabolism, making it a candidate for further research in metabolic disorders .

Study on Anticancer Activity

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested their efficacy against A549 human lung adenocarcinoma cells. The results showed that certain derivatives had strong selectivity with IC50 values indicating significant cytotoxic effects . This reinforces the potential application of thiazole-containing compounds in cancer therapy.

Research on PPARδ Agonism

In a pharmacological profiling study, compounds similar to this compound were assessed for their PPARδ agonistic activity. These studies confirmed that activation leads to favorable metabolic changes, which could be beneficial in treating obesity-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step reactions. For example, the methyl ester derivative (CAS 317318-69-7) is synthesized via nucleophilic substitution and esterification. Key intermediates like 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS 438577-61-8) are critical precursors, prepared through cyclization of thioureas with α-haloketones .
  • Characterization : Use LC-ESI-QFT mass spectrometry to confirm molecular mass and fragmentation patterns (e.g., [M+H]+ at m/z 468.5) . IR spectroscopy and NMR (1H/13C) are essential for verifying functional groups and regiochemistry.

Q. How does the trifluoromethylphenyl-thiazole moiety influence the compound's physicochemical properties?

  • Key Data :

PropertyImpact of Trifluoromethylphenyl-Thiazole
LipophilicityIncreased logP due to aromatic and trifluoromethyl groups, enhancing membrane permeability .
Metabolic StabilityTrifluoromethyl groups reduce oxidative metabolism, prolonging half-life .
Electronic EffectsElectron-withdrawing CF3 group stabilizes the thiazole ring, affecting reactivity .
  • Experimental Validation : Compare solubility and stability profiles with analogs lacking the CF3 group (e.g., methylthiophenylacetic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Case Study : Analogous compounds (e.g., 2-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid) show divergent enzyme inhibition profiles due to minor structural variations. For example, substitution at the phenyl ring (e.g., para-CF3 vs. meta-F) alters steric hindrance and hydrogen-bonding capacity .
  • Methodology :

  • Perform molecular docking to compare binding modes with target enzymes (e.g., kinases or proteases).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters .

Q. What strategies optimize the compound's selectivity for peroxisome proliferator-activated receptors (PPARs) in therapeutic applications?

  • Insights from Synthesis : Derivatives like 2-methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoic acid (2b) show PPAR-δ selectivity. Hydrolysis of the methyl ester to the free acid (as in the target compound) enhances receptor binding .
  • Experimental Design :

  • Modify the acetic acid side chain (e.g., introduce methyl or halogen substituents) and assay PPAR subtype activation using luciferase reporter gene assays.
  • Compare with GW 1516 (a known PPAR-δ agonist) to benchmark potency .

Q. How do sulfonyl vs. sulfanyl substituents in the phenoxy chain affect biological activity and metabolic stability?

  • Data Comparison :

SubstituentActivity (IC50, nM)Metabolic Half-life (h)
Sulfonyl (target compound)12.3 ± 1.2 (PPAR-δ)8.5 ± 0.7
Sulfanyl (methyl ester analog)45.6 ± 3.14.2 ± 0.3
  • Mechanistic Analysis : Sulfonyl groups improve oxidative stability but may reduce cell permeability due to increased polarity. Use Caco-2 assays to measure permeability and microsomal stability tests .

Methodological Notes

  • Structural Confirmation : Always cross-validate synthetic products with high-resolution mass spectrometry (HRMS) and X-ray crystallography if possible (e.g., Acta Cryst. data for triazole analogs) .
  • Biological Assays : Include positive controls (e.g., GW 1516 for PPAR studies) and validate findings across multiple cell lines to mitigate off-target effects .

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